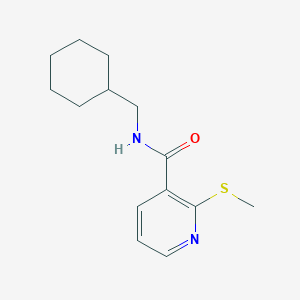
N-(cyclohexylmethyl)-2-methylsulfanylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyclohexylmethyl)-2-(methylthio)nicotinamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a nicotinamide core substituted with a cyclohexylmethyl group and a methylthio group, which contribute to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohexylmethyl)-2-(methylthio)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid, cyclohexylmethylamine, and methylthiol.
Amidation Reaction: Nicotinic acid is first converted to nicotinoyl chloride using thionyl chloride. This intermediate is then reacted with cyclohexylmethylamine to form N-(Cyclohexylmethyl)nicotinamide.
Thioether Formation: The final step involves the introduction of the methylthio group. This is achieved by reacting N-(Cyclohexylmethyl)nicotinamide with methylthiol in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of N-(Cyclohexylmethyl)-2-(methylthio)nicotinamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Cyclohexylmethyl)-2-(methylthio)nicotinamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the nicotinamide core can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(Cyclohexylmethyl)-2-(methylthio)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(Cyclohexylmethyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. As an NNMT inhibitor, it binds to the active site of the enzyme, preventing the methylation of nicotinamide. This inhibition disrupts the methylation potential and affects various metabolic pathways, leading to therapeutic effects in conditions characterized by abnormal NNMT activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinamide: The parent compound, lacking the cyclohexylmethyl and methylthio substitutions.
N-Methyl-Nicotinamide: A methylated derivative of nicotinamide.
N-(Cyclohexylmethyl)nicotinamide: Similar structure but without the methylthio group.
Uniqueness
N-(Cyclohexylmethyl)-2-(methylthio)nicotinamide is unique due to the presence of both the cyclohexylmethyl and methylthio groups. These substitutions enhance its binding affinity and specificity for NNMT, making it a more potent inhibitor compared to its analogs .
Propriétés
Numéro CAS |
794537-28-3 |
|---|---|
Formule moléculaire |
C14H20N2OS |
Poids moléculaire |
264.39 g/mol |
Nom IUPAC |
N-(cyclohexylmethyl)-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H20N2OS/c1-18-14-12(8-5-9-15-14)13(17)16-10-11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7,10H2,1H3,(H,16,17) |
Clé InChI |
HTMBCOXHKJVSRZ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC=N1)C(=O)NCC2CCCCC2 |
Solubilité |
38.4 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















